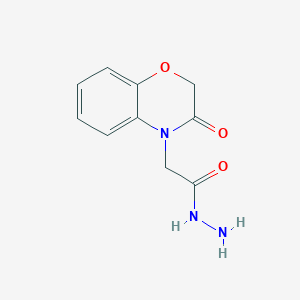

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide

Description

2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide (CAS: 121565-05-7) is a heterocyclic compound featuring a 1,4-benzoxazine core fused with an acetohydrazide functional group. The benzoxazine ring consists of a benzene ring fused to a six-membered oxazine ring containing one oxygen atom. The acetohydrazide moiety (-NH-NH-C(=O)-) enhances its reactivity, enabling applications in medicinal chemistry, particularly as a precursor for Schiff bases and heterocyclic derivatives .

Properties

IUPAC Name |

2-(3-oxo-1,4-benzoxazin-4-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c11-12-9(14)5-13-7-3-1-2-4-8(7)16-6-10(13)15/h1-4H,5-6,11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERZMEKPQZRUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide typically involves the reaction of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted hydrazides.

Scientific Research Applications

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other heterocyclic compounds.

Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

Medicine: It may be explored for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₁₁N₃O₃

- Molecular Weight : 221.22 g/mol

- Structural Features :

Comparison with Structural Analogs

Heteroatom Substitution: Benzoxazine vs. Benzothiazine

Key Differences :

- Electron Density : Sulfur’s larger atomic size and lower electronegativity reduce hydrogen-bond strength compared to oxygen, impacting solubility and crystallinity .

- Thermal Stability : Benzothiazine derivatives may exhibit lower thermal stability due to weaker S-C bonds, though direct data are lacking .

Functional Group Modifications: Acetohydrazide vs. Acetamide

Replacing the hydrazide (-NH-NH₂) with an amide (-NH₂) yields 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide (CAS: 26513-79-1).

Impact : The hydrazide group’s nucleophilicity enables diverse synthetic pathways, making the target compound more versatile in drug design .

Substituent Variations: Aromatic vs. Aliphatic Side Chains

Example : N-(Furan-2-ylmethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide (CAS: 606118-24-5) introduces a furan substituent.

Significance : Bulky aromatic substituents reduce solubility but may enhance target specificity in biological systems .

Core Heterocycle Modifications: Benzoxazine vs. Pyridoxazine

Example : 2-(3-Oxo-2,3-dihydro-4H-1,4-pyridoxazin-4-yl)acetohydrazide (synthesized via methods in ).

Biological Activity

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

- Molecular Formula : C10H9N3O4

- Molecular Weight : 207.19 g/mol

- CAS Number : 26494-55-3

- IUPAC Name : 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The following sections detail specific findings from studies evaluating its biological activity.

Cytotoxicity Studies

A study conducted on several derivatives of this compound evaluated their antiproliferative effects against human cancer cell lines. The results are summarized in the table below:

| Compound | Cell Line Tested | IC50 (µM) | Relative Activity |

|---|---|---|---|

| 5h | SW620 (Colon Cancer) | 5.0 | High |

| 5j | PC-3 (Prostate Cancer) | 7.5 | High |

| 5k | NCI-H23 (Lung Cancer) | 6.0 | Moderate |

| 8g | MIAPACA (Pancreatic Cancer) | 4.0 | Very High |

| 8i | MDA-MB-231 (Breast Cancer) | 5.5 | High |

These findings indicate that certain derivatives possess IC50 values significantly lower than standard chemotherapeutics like PAC-1 and 5-FU, suggesting a promising lead for further development as anticancer agents .

The mechanism by which these compounds exert their cytotoxic effects appears to involve the activation of apoptotic pathways. Specifically, several studies have reported enhanced caspase activation in treated cells:

- Caspase Activation : Compounds such as 5k demonstrated a caspase activation increase by up to 200% compared to PAC-1, indicating a strong pro-apoptotic effect .

- Cell Cycle Arrest : Further investigations revealed that these compounds could induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in cancer cells .

Case Study 1: Anticancer Activity in Colon Cancer

A detailed study evaluated the efficacy of various derivatives against colon cancer cell lines. Compounds were tested for their ability to inhibit cell proliferation and induce apoptosis. The most effective compound demonstrated an IC50 value of 5 µM , significantly inhibiting cell growth and increasing apoptotic markers.

Case Study 2: Breast Cancer Efficacy

In another study focusing on breast cancer cell lines (MDA-MB-231), the compound exhibited notable antiproliferative activity with an IC50 of 5.5 µM . This study highlighted the compound's potential as a therapeutic agent in breast cancer treatment .

Q & A

Q. What are the standard synthetic routes for 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide?

The compound is typically synthesized via condensation reactions between hydrazides and benzoxazine-derived ketones. A one-pot method using o-aminobenzyl alcohol derivatives and hydrazine hydrate under reflux conditions has been reported for analogous benzoxazine derivatives . Key steps include cyclization of the benzoxazine ring and subsequent hydrazide coupling.

Q. Which spectroscopic and crystallographic techniques are used for structural confirmation?

- X-ray diffraction (XRD): Monoclinic crystal systems (space group Cc) with unit cell parameters (e.g., a = 15.3744 Å, b = 7.5162 Å, c = 9.6256 Å, β = 95.413°) provide definitive structural data .

- NMR/IR spectroscopy: Confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR, NH protons at δ 10-12 ppm in ¹H NMR) .

- Refinement metrics (e.g., R = 0.027, wR = 0.076) validate crystallographic data quality .

Q. What pharmacological assays are commonly employed to evaluate bioactivity?

Standard assays include:

Q. How is purity assessed post-synthesis?

Purity is validated via:

- HPLC: Retention time consistency.

- Melting point analysis: Sharp melting ranges (e.g., 180–182°C).

- Elemental analysis: C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and design of benzoxazine derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal reaction conditions (solvent, temperature, catalysts) by modeling transition states and energy barriers. This reduces trial-and-error experimentation, as demonstrated in ICReDD’s workflow for benzothiazine analogs .

Q. What strategies resolve discrepancies in crystallographic data between studies?

- Compare unit cell parameters (e.g., a, b, c, β) and hydrogen-bonding motifs (e.g., N–H···O vs. S=O···H–N interactions) .

- Analyze refinement statistics (e.g., R-factors, S values) to identify data quality issues. For example, R > 0.05 may indicate incomplete data collection .

Q. How are structure-activity relationships (SAR) explored for hydrazide-containing benzoxazines?

- Substituent modification: Electron-withdrawing groups (e.g., –NO₂, –Cl) on the benzoxazine ring enhance antimicrobial activity .

- Hydrazide functionalization: Acyl hydrazones improve anti-inflammatory potency by modulating COX-2 selectivity .

- Crystallographic insights: Hydrogen-bond networks (e.g., N–H···O) influence solubility and bioavailability .

Q. What advanced techniques analyze hydrogen-bonding networks in solid-state structures?

- XRD-derived symmetry codes: Identify intermolecular interactions (e.g., symmetry code (iii): x+½, -y+½, z-½) .

- Hirshfeld surface analysis: Quantifies interaction types (e.g., O···H, N···H contacts) using CrystalExplorer .

Q. How can data contradictions in biological activity reports be addressed?

- Dose-response studies: Validate activity thresholds (e.g., IC₅₀ values).

- Meta-analysis: Compare assay conditions (e.g., bacterial strain variability in antimicrobial tests) .

- Computational docking: Predict binding affinities to target proteins (e.g., COX-2) to explain potency differences .

Methodological Tables

Table 1: Key Crystallographic Data for Benzoxazine Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | Cc (monoclinic) | |

| Unit cell dimensions | a = 15.3744 Å, b = 7.5162 Å | |

| Refinement R-factor | 0.027 | |

| Hydrogen-bond motifs | N–H···O, C=O···H–N |

Table 2: Common Pharmacological Assays and Targets

| Assay Type | Target/Model | Reference |

|---|---|---|

| COX inhibition | COX-1/COX-2 enzymes | |

| Antimicrobial | S. aureus, E. coli | |

| Cytotoxicity | MCF-7, HeLa cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.